molecular formula C28H33NO6 B11146048 5-(3-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11146048
M. Wt: 479.6 g/mol
InChI Key: BKCHLSYGGQTVRH-LCUIJRPUSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its structure consists of a pyrrolone core fused with a benzofuran ring and various substituents.
  • Due to its unique structure, it exhibits interesting properties that make it relevant in both research and industry.
  • Preparation Methods

      Synthetic Routes: One method involves cyclization of amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

      Reaction Conditions: These conditions are mild, allowing for the inclusion of various functional groups.

      Industrial Production: Specific industrial-scale methods for this compound are not widely documented, but research continues to explore efficient synthetic routes.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like nickel catalysts, nitriles, and protodemetalation agents play crucial roles.

      Major Products: The desired products include 2,4-disubstituted NH-imidazoles.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity due to its unique structure.

      Medicine: Research explores its pharmacological properties and potential therapeutic applications.

      Industry: Applications in agrochemicals, dyes, and functional materials.

  • Mechanism of Action

    • The exact mechanism remains an active area of study.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • While this compound is unique, it shares features with related heterocycles.
    • Similar compounds include other imidazoles, benzofurans, and pyrrolones.

    Properties

    Molecular Formula

    C28H33NO6

    Molecular Weight

    479.6 g/mol

    IUPAC Name

    (4Z)-5-(3-butoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C28H33NO6/c1-4-5-14-34-22-9-6-8-19(17-22)25-24(27(31)28(32)29(25)12-7-13-33-3)26(30)20-10-11-23-21(16-20)15-18(2)35-23/h6,8-11,16-18,25,30H,4-5,7,12-15H2,1-3H3/b26-24-

    InChI Key

    BKCHLSYGGQTVRH-LCUIJRPUSA-N

    Isomeric SMILES

    CCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCCOC

    Canonical SMILES

    CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCOC

    Origin of Product

    United States

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